molecular formula C12H10N2O2 B11888372 (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide

(2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide

Cat. No.: B11888372
M. Wt: 214.22 g/mol
InChI Key: HMDIGANJRVGLLN-JYRVWZFOSA-N
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Description

(2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide: is an organic compound that belongs to the class of oximes It is characterized by the presence of a hydroxyimino group attached to an acetamide moiety, with a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide typically involves the reaction of naphthalen-1-ylamine with an appropriate oxime precursor under controlled conditions. One common method involves the use of sodium hydroxide as a base in a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and elimination to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive oxime group.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Uniqueness: (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide is unique due to its naphthalene ring system, which imparts specific electronic and steric properties. This makes it particularly useful in applications where aromaticity and rigidity are desired, such as in the design of enzyme inhibitors and functional materials.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C12H10N2O2/c15-12(8-13-16)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-8,16H,(H,14,15)/b13-8-

InChI Key

HMDIGANJRVGLLN-JYRVWZFOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=N\O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=NO

Origin of Product

United States

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